molecular formula C14H12BrNOS B12657928 Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- CAS No. 127351-08-0

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)-

Cat. No.: B12657928
CAS No.: 127351-08-0
M. Wt: 322.22 g/mol
InChI Key: UPBXVJGOYZNEGZ-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- is an organic compound characterized by the presence of a bromine atom at the third position of the benzene ring and a methoxyphenyl group attached to the nitrogen atom of the carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- typically involves the reaction of 3-bromoaniline with 4-methoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- is unique due to the presence of both the bromine atom and the methoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

127351-08-0

Molecular Formula

C14H12BrNOS

Molecular Weight

322.22 g/mol

IUPAC Name

3-bromo-N-(4-methoxyphenyl)benzenecarbothioamide

InChI

InChI=1S/C14H12BrNOS/c1-17-13-7-5-12(6-8-13)16-14(18)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,18)

InChI Key

UPBXVJGOYZNEGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)Br

Origin of Product

United States

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